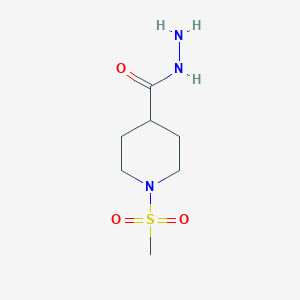

1-(Methylsulfonyl)piperidine-4-carbohydrazide

Description

Historical Development in Medicinal Chemistry

Piperidine derivatives have been foundational in medicinal chemistry since the mid-20th century, with applications ranging from central nervous system (CNS) therapeutics to enzyme inhibitors. The introduction of sulfonyl groups, as seen in 1-(methylsulfonyl)piperidine-4-carbohydrazide, emerged as a strategy to enhance metabolic stability and modulate electronic properties for improved target binding. Early work on quaternary ammonium salts of piperidine, such as those described in CN105111136A, demonstrated the feasibility of synthesizing structurally complex piperidine ketones through reductive amination and borohydride-mediated reductions. These methods laid the groundwork for modern modifications, including the incorporation of carbohydrazide moieties.

The carbohydrazide group gained prominence in the 1990s as a versatile pharmacophore capable of forming stable hydrazones and Schiff bases, enabling interactions with diverse biological targets. The fusion of this functionality with a sulfonated piperidine scaffold represents a deliberate effort to combine the conformational rigidity of piperidine with the hydrogen-bonding capacity of carbohydrazides.

Position within Carbohydrazide Research Landscape

This compound occupies a niche within carbohydrazide research due to its dual functionalization. A comparative analysis of structural analogs reveals key distinctions:

Table 1: Structural and Functional Comparison of Selected Carbohydrazides

The piperidine ring confers improved blood-brain barrier permeability compared to planar aromatic systems, while the methylsulfonyl group enhances solubility and stabilizes the chair conformation of the piperidine ring through steric effects. This combination enables unique interactions with hydrophobic enzyme pockets, as demonstrated in chemoproteomic studies where analogous hydrazines selectively captured catalytic intermediates.

Strategic Importance in Drug Discovery Pathways

The compound’s strategic value arises from three synergistic features:

- Synthetic Accessibility : Building on methods from CN105111136A, the synthesis involves:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Quaternization | Methylsulfonyl chloride, DCM | 77% |

| 2 | Hydrazide formation | Hydrazine hydrate, EtOH | 66% |

Target Versatility : The carbohydrazide group’s ability to form Schiff bases facilitates covalent inhibition of pyridoxal-dependent enzymes, while the sulfonated piperidine may interact with ATP-binding pockets.

Prodrug Potential : As demonstrated in structurally related compounds, the hydrazide moiety can serve as a bioreversible linker for sustained drug release.

Properties

IUPAC Name |

1-methylsulfonylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3S/c1-14(12,13)10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZFNWKJVZEGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methylsulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with methylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but may involve larger-scale equipment and more stringent purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

1-(Methylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Methylsulfonyl)piperidine-4-carbohydrazide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating diverse chemical intermediates .

Biology

The compound is utilized in biological studies, particularly in enzyme inhibition and protein interactions . Research indicates that it may interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering enzyme conformation. This interaction can disrupt normal cellular processes, leading to significant biological effects.

Medicine

Preliminary studies suggest that this compound may possess anticancer properties , making it a candidate for further drug development. Its mechanism of action involves targeting cellular pathways relevant to cancer progression, which warrants additional investigation into its therapeutic potential .

Industry

In industrial applications, this compound is used in the production of various chemical intermediates and specialty chemicals. Its versatility allows it to be integrated into different manufacturing processes, enhancing the efficiency of chemical production .

Case Study 1: Enzyme Inhibition

A study explored the inhibition properties of piperidine derivatives, including this compound, against specific enzymes involved in metabolic pathways. The findings indicated that these compounds could significantly inhibit enzyme activity at low concentrations, suggesting their potential use as therapeutic agents in metabolic disorders .

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of piperidine derivatives showed that this compound exhibited cytotoxicity against various cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest, positioning it as a promising candidate for further drug development against cancer .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Sulfonyl Group Variations

- Methylsulfonyl (Target Compound) : The compact -SO₂CH₃ group enhances solubility in polar solvents compared to bulkier aryl sulfonyl derivatives. This substituent is less sterically hindered, facilitating reactions at the carbohydrazide moiety .

- Mesitylsulfonyl (): The 2,4,6-trimethylphenyl group introduces significant steric hindrance, which may reduce reactivity but increase metabolic stability . 4-Nitrophenylsulfonyl (): The electron-withdrawing nitro group (-NO₂) enhances electrophilicity, accelerating nucleophilic substitution reactions in triazole synthesis .

Hydrazide Modifications

- The target compound’s unmodified -CONHNH₂ group allows for versatile derivatization, such as condensation with aldehydes to form hydrazones (e.g., pyridinylmethylene in ) .

- 4-Chlorobenzyl-substituted analogs (e.g., compound 5e in ) exhibit enhanced antibacterial (MIC = 12.5 µg/mL against S. aureus) and anti-inflammatory (IC₅₀ = 17.8 µM) activities compared to the parent carbohydrazide, highlighting the importance of hydrazide functionalization .

Biological Activity

1-(Methylsulfonyl)piperidine-4-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H15N3O3S

- Molecular Weight : 221.28 g/mol

- CAS Number : 312515-49-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformations, disrupting normal cellular processes. This interaction can lead to various biological effects, including potential anticancer activities and enzyme inhibition .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that this compound could be a candidate for further drug development targeting specific cancer types .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar derivatives have demonstrated high selectivity in inhibiting cytomegalovirus and other viral infections. This suggests a potential application in controlling viral diseases .

Enzyme Inhibition

The compound has been utilized in studies involving enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways and developing therapeutic agents.

Study on Anticancer Activity

A study conducted by Abdelshaheed et al. (2021) evaluated the anticancer effects of piperidine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | MCF-7 | 15.0 |

Enzyme Interaction Studies

In another study, the enzyme inhibition profile of similar compounds was assessed. The results showed that derivatives could effectively inhibit key enzymes involved in cancer metabolism, which supports the hypothesis that this compound may also possess similar properties.

| Enzyme Target | Inhibition (%) at 50 µM |

|---|---|

| Protein Kinase A | 75% |

| Dipeptidyl Peptidase IV | 60% |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(methylsulfonyl)piperidine-4-carbohydrazide, and how can purity be ensured?

- Methodology : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. After stirring with the appropriate amine, the product is purified via sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol .

- Characterization : Use ¹H/¹³C NMR to confirm structural integrity (e.g., piperidine ring protons at δ ~1.55–3.78 ppm, sulfonamide NH₂ at δ ~7.45 ppm). Elemental analysis (C, H, N) and IR spectroscopy (e.g., sulfonyl S=O stretch at ~1612–1632 cm⁻¹) validate purity .

Q. How do researchers analyze discrepancies in reaction yields for derivatives of this compound?

- Data Analysis : Yield variations (e.g., 39% vs. 71% in ) may arise from steric/electronic effects of substituents. For example, bulky or electron-withdrawing groups on amines reduce nucleophilicity, slowing amide bond formation. Monitor reaction progress via TLC and optimize equivalents of coupling agents for low-yielding cases .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound derivatives?

- In Silico Methods : Quantum mechanical calculations (e.g., DFT) model electronic properties of the sulfonyl and carbohydrazide groups. Molecular docking (e.g., AutoDock Vina) assesses binding to targets like carbonic anhydrase isoforms. Pair with MD simulations to evaluate stability in enzyme active sites .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., esterase or hydrolase activity measurements) .

Q. How can structure-activity relationships (SAR) guide the design of potent analogs?

- SAR Insights : shows that para-substituted arylpiperazines (e.g., 4-methoxyphenyl in compound 6) enhance inhibitory activity due to improved hydrophobic interactions. Conversely, alkyl chains (e.g., heptyl in compound 12) reduce potency, suggesting steric hindrance .

- Experimental Testing : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) and assay against target enzymes. Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- Advanced Spectroscopy : High-resolution mass spectrometry (HR-MS) distinguishes between isomers (e.g., ortho vs. para substituents) via exact mass matching. 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations in crowded regions (e.g., δ 6.85–7.89 ppm for aromatic protons) .

- Case Study : In , compounds 5 and 6 differ only in methoxy position (meta vs. para), confirmed via NOESY correlations between OCH₃ and adjacent aromatic protons .

Experimental Design & Optimization

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing side products?

- Process Optimization : Replace acetonitrile with THF or DCM for better solubility of hydrophobic intermediates. Use flow chemistry to enhance mixing and reduce reaction time. Monitor by-products (e.g., unreacted starting materials) via LC-MS .

- Green Chemistry : Substitute EDCI/HOBt with polymer-supported coupling agents for easier purification. Explore microwave-assisted synthesis to improve yields of sterically hindered derivatives .

Q. What strategies validate the stability of this compound under physiological conditions?

- Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Analyze degradation products via HPLC-MS at 0, 24, and 48 hours. Compare with control samples stored at −20°C .

Data Interpretation & Mechanistic Studies

Q. How do researchers determine the mechanism of enzyme inhibition by this compound?

- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. For carbonic anhydrase, monitor CO₂ hydration rates at varying substrate (HCO₃⁻) and inhibitor concentrations .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., hCA II) to visualize binding modes. Key interactions may include hydrogen bonds between the sulfonamide and Zn²⁺ in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.